molecular formula C4H3N3O4 B046308 Violuric acid CAS No. 87-39-8

Violuric acid

Cat. No. B046308
CAS RN: 87-39-8
M. Wt: 157.08 g/mol
InChI Key: JMUJZTASUDOAGC-UHFFFAOYSA-N
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Description

Violuric acid, a substituted N-heterocyclic base, exhibits complex tautomeric behavior with more than ten possible isomers. It can form hydrogen bonds similarly to nucleic bases, which have been studied through vibrational spectroscopy and theoretical evaluations, identifying the most stable tautomers and their vibrational spectra (Bonacin et al., 2007).

Synthesis Analysis

Violuric acid derivatives, including the fac-tricarbonylrhenium(I) complexes, have been synthesized and characterized through various spectral methods, revealing insights into their synthesis and structural properties (Illán‐Cabeza et al., 2011).

Molecular Structure Analysis

A definitive redetermination of violuric acid monohydrate's structure at 150 K confirmed its non-centrosymmetric space group, providing a clearer understanding of its molecular structure and hydrogen bonding patterns (Nichol & Clegg, 2005).

Chemical Reactions and Properties

Violuric acid's ability to form iminoxy radicals through electrochemical oxidation, which are stable across a wide pH range, highlights its unique chemical reactivity and the role of amino groups in stabilizing these radicals (Kim et al., 2003).

Physical Properties Analysis

Investigations into the electrochemical properties of violuric acid at various pH levels revealed its formal oxidation-reduction potential and kinetics of interaction with reduced glucose oxidase, underscoring its electrochemical behavior and potential applications in biosensor development (Krikštopaitis & Kulys, 2000).

Chemical Properties Analysis

The coordination chemistry of violuric acid and its derivatives is marked by the formation of brightly colored salts with colorless cations, a feature that has fascinated chemists for over a century. These anions serve as building blocks for new supramolecular assemblies, showcasing their versatile chemical properties (Lorenz et al., 2019).

Scientific Research Applications

  • Coordination Chemistry and Supramolecular Assemblies : Violuric acid forms brightly colored salts with colorless cations, making it an excellent building block for new supramolecular assemblies in the crystalline state (Lorenz et al., 2019).

  • Medical Research : Violuric acid has been studied for its protective effects against hypoxia, potentially by increasing glucose levels and enhancing enzyme activity (Burbello et al., 1995).

  • Chemical Analysis : It has applications in the semiquantitative determination of metals like copper, silver, and mercury after separation by paper chromatography (Weiss & Fallab, 1954).

  • Cellulose Processing : Violuric acid is used in enzymatic treatments to produce high-quality bleached cellulose for various applications, which can be more efficient than conventional methods (Quintana et al., 2013).

  • Biosensor Development : In biosensor technology, violuric acid shows potential for accurate detection of substances like glucose and l-lactate in various pH ranges (Krikštopaitis & Kulys, 2000).

  • Environmental Applications : It has been used in electrochemical delignification processes for environmentally friendly pulp bleaching, showing high efficiency and selectivity (Zhong et al., 2014).

  • Structural Chemistry : Studies on the crystallization and molecular structure of violuric acid have revealed insights into hydrogen bonding and carbonyl-carbonyl interactions (Nichol & Clegg, 2005).

  • Molecular Stability Studies : Investigations into the stability of violuric acid radicals at high pH-values have been conducted to understand the molecular origins of this stability (Kim et al., 2003).

  • Laccase-Catalyzed Reactions : Violuric acid is involved in laccase-catalyzed reactions, important in fields like enzymology and biochemistry (Xu et al., 2000).

Safety And Hazards

Violuric acid is classified as an irritant . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

6-hydroxy-5-nitroso-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O4/c8-2-1(7-11)3(9)6-4(10)5-2/h(H3,5,6,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRVLSKRYVIEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058954
Record name 2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Violuric acid

CAS RN

87-39-8
Record name Violuric acid
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Record name Violuric acid
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime
Source EPA Chemicals under the TSCA
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Record name 2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime
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Record name 5-hydroxyiminobarbituric acid
Source European Chemicals Agency (ECHA)
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Record name VIOLURIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,980
Citations
PA Leermakers, WA Hoffman - Journal of the American Chemical …, 1958 - ACS Publications
… Introduction Violuric acid, the 5-oxime of alloxan, is known to … Welcher3 mentions the possibility of violuric acid as an … Kuster4 discusses the reaction of ferrous iron with violuric acid and, …
Number of citations: 31 pubs.acs.org
GS Nichol, W Clegg - Acta Crystallographica Section E: Structure …, 2005 - scripts.iucr.org
… A redetermination at 150 K of the structure of violuric acid … violuric acid molecule is entirely planar, and every atom in the structure lies on a crystallographic mirror plane. Violuric acid …
Number of citations: 14 scripts.iucr.org
BM Craven, WJ Takei - Acta Crystallographica, 1964 - scripts.iucr.org
… atom positions in crystals of perdeuterated violuric acid monohydrate (Craven & Ma~… water molecule and two oxygen atoms of the violuric acid molecule. The distances from the shared …
Number of citations: 25 scripts.iucr.org
HC Kim, M Mickel, N Hampp - Chemical physics letters, 2003 - Elsevier
… Violuric acid forms an iminoxy radical by electrochemical oxidation which shows an astonishing … of violuric acid and N,N ′ -dimethylvioluric acid which were both isolated in solid form. …
Number of citations: 22 www.sciencedirect.com
BM Craven, Y Mascarenhas - Acta Crystallographica, 1964 - scripts.iucr.org
… A preliminary investigation showed a similarity between the crystal structures of violuric acid mono- hydrate and barbituric acid dihydrate. In the crystal structure of barbituric acid …
Number of citations: 38 scripts.iucr.org
K Tamaki, N Okabe - Acta Crystallographica Section C: Crystal …, 1996 - scripts.iucr.org
… Experimental The blue plate-like crystal used for analysis was obtained by the slow evaporation of a 50% ethanol solution of a 3:1 mixture of violuric acid monohydrate and CuSO4.…
Number of citations: 15 scripts.iucr.org
Q Xu, M Qin, S Shi, L Jin, Y Fu - Enzyme and microbial technology, 2006 - Elsevier
… In our experiment, violuric acid was used as a mediator. Firstly, violuric acid was oxidized by laccase in the presence of oxygen to be VIO complex with strong oxidation ability which …
Number of citations: 35 www.sciencedirect.com
SR Couto, MÁ Sanromán - Dyes and Pigments, 2007 - Elsevier
… In this paper, the effect of the redox mediator violuric acid (VA) on the decolourization of the two recalcitrant acid dyes CI Acid Red 97 and CI Acid Green 26 by crude laccase obtained …
Number of citations: 39 www.sciencedirect.com
Q Xu, Y Fu, Y Gao, M Qin - Waste management, 2009 - Elsevier
Performance and efficiency of old newspaper (ONP) deinking by combining cellulase/hemicellulase with laccase-violuric acid system (LVS) were investigated in this study. Brightness, …
Number of citations: 67 www.sciencedirect.com
K Krikstopaitis, J Kulys - Electrochemistry communications, 2000 - Elsevier
… This work has demonstrated that redox conversion of violuric acid is reversible in a broad pH range … with violuric acid showed linear characteristics for glucose and lactate. Violuric acid …
Number of citations: 13 www.sciencedirect.com

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